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Introduction

RelB, a member of the Nuclear Factor-kappa B (NF-kB) family of transcription factors, plays a
critical role in the regulation of immune responses, particularly in the development, function,
and survival of lymphocytes.[1] Unlike the canonical NF-kB pathway that primarily involves
RelA/p50 heterodimers, RelB is a key component of the non-canonical pathway, which is
activated by a specific subset of tumor necrosis factor receptor (TNFR) superfamily members,
including CD40 and B-cell activating factor receptor (BAFF-R).[1] The non-canonical pathway
culminates in the processing of p100 to p52, which then forms a heterodimer with RelB and
translocates to the nucleus to regulate gene expression.[1]

This application note provides a detailed protocol for the analysis of intracellular RelB
expression in human T and B lymphocytes by flow cytometry. This method allows for the
guantitative assessment of RelB levels in different lymphocyte subsets and in response to
various stimuli, providing valuable insights into the activation state and functional potential of
these immune cells.

Signaling Pathways

The expression and activation of RelB in lymphocytes are predominantly regulated by the non-
canonical NF-kB signaling pathway. However, there is also crosstalk with the canonical
pathway.
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Non-Canonical NF-kB Pathway

The non-canonical pathway is initiated by the binding of ligands such as CD40L or BAFF to
their respective receptors on the lymphocyte surface. This leads to the stabilization of NF-kB-
inducing kinase (NIK), which in turn phosphorylates and activates IkB kinase a (IKKa). IKKa
then phosphorylates the C-terminus of p100 (NF-kB2), triggering its ubiquitination and partial
proteasomal degradation to p52. The resulting p52/RelB heterodimer translocates to the
nucleus to regulate the transcription of target genes involved in lymphocyte survival,
proliferation, and differentiation.
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Non-Canonical NF-kB Pathway for RelB Activation.
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Experimental Workflow

The overall workflow for the analysis of RelB expression in lymphocytes involves lymphocyte
isolation, optional in vitro stimulation, cell surface and intracellular staining, and subsequent
acquisition and analysis by flow cytometry.
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Flow cytometry workflow for RelB analysis.
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Data Presentation

The following tables provide illustrative examples of the quantitative data that can be obtained
using the described protocols. Note: The specific Mean Fluorescence Intensity (MFI) values
and percentages are examples and will vary depending on the experimental conditions,
reagents, and instrument settings. Researchers should establish their own baseline and
stimulated values.

Table 1: Basal RelB Expression in Human Lymphocyte Subsets

Lymphocyte % RelB Positive RelB MFI
Surface Markers . .

Subset (Illustrative) (Illustrative)

T Helper Cells CD3+ CD4+ 65% 1500

Cytotoxic T Cells CD3+ CD8+ 50% 1200

B Cells CD19+ 80% 2500

Naive T Cells CD3+ CD45RA+ 55% 1000

Memory T Cells CD3+ CD45R0O+ 75% 2000

Table 2: RelB Expression in Lymphocytes Following In Vitro Stimulation (24 hours)

Fold Change in

Stimulus % RelB Positive
Cell Type . . RelB MFI
(Concentration) (lllustrative) .
(lllustrative)
B Cells CD40L (1 pg/mL) 95% 35
B Cells BAFF (100 ng/mL) 90% 2.8
T Cells CD40L (1 pg/mL) 75% 1.8
B Cells LPS (1 pg/mL) 85% 2.2

Experimental Protocols
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Protocol 1: Isolation of Human Peripheral Blood
Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient

centrifugation.

Materials:

Human whole blood collected in heparinized tubes

e Phosphate-buffered saline (PBS), pH 7.4

e Ficoll-Paque™ PLUS

e 50 mL conical tubes

o Serological pipettes

e Centrifuge

Method:

« Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

o Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Pagque™ PLUS in a new 50
mL conical tube. Avoid mixing the layers.

o Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

 After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and
platelets) without disturbing the buffy coat layer.

o Collect the buffy coat, which contains the PBMCs, and transfer it to a new 50 mL conical
tube.

» Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x
g for 10 minutes at 4°C.
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o Discard the supernatant and resuspend the cell pellet in an appropriate buffer for cell
counting and subsequent experiments.

Protocol 2: In Vitro Stimulation of Lymphocytes

This protocol provides a general guideline for stimulating lymphocytes to induce RelB
expression.

Materials:
« |solated PBMCs or purified lymphocytes

e Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-
glutamine, 100 U/mL penicillin, and 100 pg/mL streptomycin)

o Stimulants: Recombinant human CD40L, BAFF, or Lipopolysaccharide (LPS)
o Cell culture plates (96-well or 24-well)

e CO2 incubator (37°C, 5% CO2)

Method:

e Resuspend the isolated lymphocytes in complete RPMI-1640 medium at a concentration of 1
x 1076 cells/mL.

o Plate the cells in a cell culture plate.

o Add the desired stimulant to the appropriate wells. Suggested final concentrations are:
o CD40L: 1 pg/mL
o BAFF: 100 ng/mL
o LPS: 1 pg/mL

 Include an unstimulated control for each cell type.

e |ncubate the cells for 24-48 hours in a humidified CO2 incubator at 37°C.
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Protocol 3: Intracellular Staining of RelB for Flow
Cytometry

This protocol details the steps for cell surface and intracellular staining of lymphocytes for RelB

analysis.

Materials:

Stimulated and unstimulated lymphocytes
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-
CDS8, anti-CD19)

Fixation/Permeabilization Buffer Kit (e.g., from eBioscience™ or BD Biosciences™)

Fluorochrome-conjugated anti-human RelB antibody (or a purified primary anti-RelB
antibody and a fluorochrome-conjugated secondary antibody)

Isotype control antibody corresponding to the anti-RelB antibody
FACS tubes or 96-well V-bottom plates

Centrifuge

Method:

Cell Surface Staining: a. Aliquot approximately 1 x 1076 cells per FACS tube. b. Wash the
cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. c. Discard the
supernatant and resuspend the cell pellet in 100 pL of FACS buffer containing the pre-titrated
concentrations of cell surface antibodies. d. Incubate for 30 minutes at 4°C in the dark. e.
Wash the cells twice with 2 mL of FACS buffer.

Fixation and Permeabilization: a. After the final wash from the surface staining, discard the
supernatant and resuspend the cell pellet in 100 pL of Fixation/Permeabilization buffer. b.
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Incubate for 30-60 minutes at 4°C in the dark. c. Wash the cells once with 2 mL of
Permeabilization Buffer (provided in the kit) and centrifuge at 500 x g for 5 minutes.

e Intracellular Staining: a. Discard the supernatant and resuspend the permeabilized cells in
100 pL of Permeabilization Buffer containing the pre-titrated concentration of the anti-RelB
antibody or its corresponding isotype control. b. Incubate for 30-60 minutes at 4°C in the
dark. c. Wash the cells twice with 2 mL of Permeabilization Buffer.

e Acquisition: a. Resuspend the final cell pellet in 300-500 pL of FACS buffer. b. Acquire the
samples on a flow cytometer as soon as possible.

Data Analysis

o Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC)
properties.

e Exclude doublets using FSC-A versus FSC-H.

« |dentify specific lymphocyte subsets based on their surface marker expression (e.g.,
CD3+CD4+ for T helper cells, CD19+ for B cells).

» Within each lymphocyte subset, analyze the histogram of RelB fluorescence intensity.

» Determine the percentage of RelB-positive cells and the Mean Fluorescence Intensity (MFI)
of RelB expression using the isotype control to set the negative gate.

By following these detailed protocols and data analysis guidelines, researchers can reliably
guantify RelB expression in various lymphocyte populations, providing a powerful tool for
investigating the role of the non-canonical NF-kB pathway in health and disease.
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e 1. RelB: an outlier in leukocyte biology - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of RelB
Expression in Lymphocytes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1179003#flow-cytometry-analysis-of-relb-expression-
in-lymphocytes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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